
6-((Ethoxycarbonyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Ethoxycarbonyl)amino)hexanoic acid is an organic compound with the molecular formula C9H17NO4 It is a derivative of hexanoic acid, where an ethoxycarbonyl group is attached to the amino group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Ethoxycarbonyl)amino)hexanoic acid typically involves the reaction of hexanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-((Ethoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-((Ethoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((Ethoxycarbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
6-((Ethoxycarbonyl)amino)hexanoic acid can be compared with other similar compounds, such as:
6-Aminohexanoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
6-(Boc-amino)hexanoic acid: Contains a tert-butoxycarbonyl group instead of an ethoxycarbonyl group, offering different reactivity and protection properties.
6-(Fmoc-amino)hexanoic acid: Features a fluorenylmethyloxycarbonyl group, which is commonly used in peptide synthesis.
The uniqueness of this compound lies in its specific functional group, which provides distinct reactivity and protection capabilities compared to its analogs.
Propiedades
Número CAS |
4143-15-1 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
6-(ethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-2-14-9(13)10-7-5-3-4-6-8(11)12/h2-7H2,1H3,(H,10,13)(H,11,12) |
Clave InChI |
DLQFPHKZEWUHLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


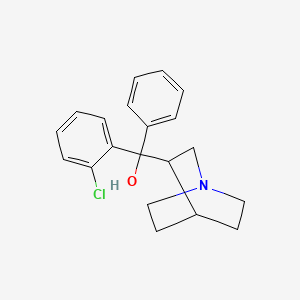
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)

![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
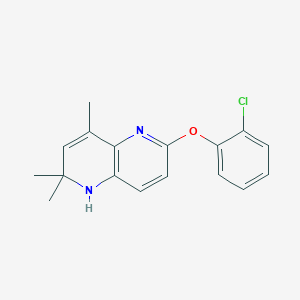
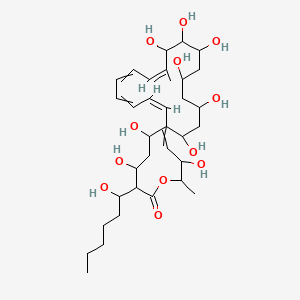
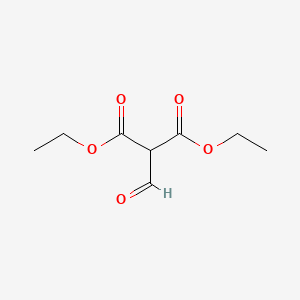
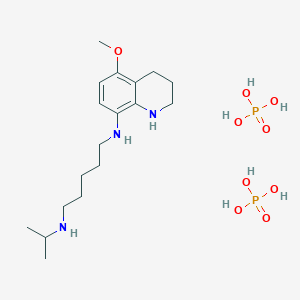

![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
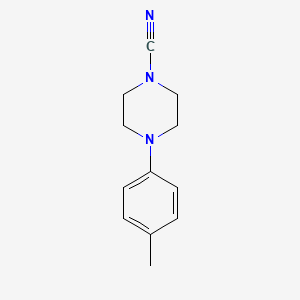

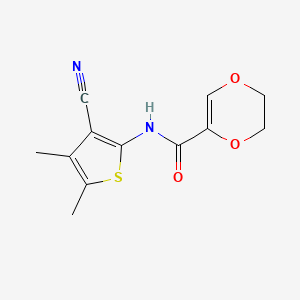
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
